4-Ethylisochroman-1,3-dione – Chemical Identity and Physicochemical Baseline
4-Ethylisochroman-1,3-dione (CAS 1378259-64-3; MF C₁₁H₁₁₀O₃; MW 190.20 g·mol⁻¹) is a bicyclic heterocyclic anhydride belonging to the isochroman-1,3-dione (homophthalic anhydride) family. It features an ethyl substituent at the C4 position of the lactone–anhydride ring system, which distinguishes it from the unsubstituted parent homophthalic anhydride (CAS 703-59-3) . Commercial sourcing is well established, with typical catalog purity specifications of NLT 98% (HPLC) and ≥98% . Its calculated lipophilicity (XLogP3-AA ≈ 1.76 ) places it in a moderately higher logP regime compared to the parent scaffold (ACD/LogP 0.41) , a factor that can influence both physical handling and partitioning behavior in biological assays. The compound is supplied as a white to light brown crystalline solid with a reported melting point range of approximately 173–176 °C .
Why 4-Ethylisochroman-1,3-dione Cannot Be Substituted with Other Homophthalic Anhydrides
Although all 4-substituted isochroman-1,3-diones share the bicyclic anhydride core, empirical evidence demonstrates that even modest alkyl substituents at the C4 position produce measurable and functionally meaningful shifts in melting point, lipophilicity, fluorescence emission, and radical-scavenging capacity relative to the unsubstituted parent (homophthalic anhydride) or 4-acyl (aryl-substituted) analogs. For example, the melting point of the 4-ethyl derivative (173–176 °C) is approximately 30 °C higher than that of homophthalic anhydride (140–144 °C) , and its predicted LogP exceeds that of the parent scaffold by over one log unit . Furthermore, in antioxidant DPPH assays conducted on a congeneric series of 4-acyl isochroman-1,3-diones, the identity of the 4-substituent directly correlates with electron-withdrawing character and radically alters the observed IC₅₀ values . In fluorescence studies, aliphatic 4-substituents (e.g., methyl, ethyl) produce markedly different emission wavelength ranges and solvent sensitivity (bathochromic shifts) compared to aryl substituents, with the ethyl-substituted congener exhibiting a distinctive dispersion behavior in its emission profile . Therefore, substituting 4-ethylisochroman-1,3-dione with the unsubstituted anhydride or a differently substituted analog—without experimental validation—introduces unresolved uncertainty across multiple performance dimensions, including purity handling (melting point QC), biological partitioning, spectroscopic detection, and structure–activity outcomes.
[2] Djandé A, Kiendrébéogo M, Compaoré M, Kaboré L, Nacoulma GO, Aycard JP, Saba A. Antioxidant potential of 4-acyl isochroman-1,3-diones. ProGRES Database, 2018. DPPH and FRAP assay data. View Source
[3] Djandé A, Cissé L, Kaboré L, Saba A, Tine A, Aycard JP. Fluorescence properties of 4-acyl isochroman-1,3-diones. Bull. Chem. Soc. Ethiop. 2009, 23(1), 105–111. Table 1: fluorescence emission wavelengths (λF) for R = CH3, C2H5, and aryl substituents. View Source
Quantitative Differentiation vs. Closest Analogs
Melting Point Elevation vs. Unsubstituted Homophthalic Anhydride
4-Ethylisochroman-1,3-dione is a crystalline solid with a melting point of 173–176 °C . In contrast, the unsubstituted parent homophthalic anhydride (isochroman-1,3-dione, CAS 703-59-3) melts at 140–144 °C (≥97% purity) . The ~30 °C elevation in melting point provides a direct, orthogonal quality-control check for identity confirmation of the 4-ethyl derivative upon procurement, reducing the risk of receiving the incorrect anhydride congener.
This ~30 °C MP differential enables rapid identity verification upon material receipt and ensures the correct C4-substituted anhydride has been sourced, directly mitigating procurement risk.
The predicted LogP for the C4-ethoxycarbonyl-substituted isochroman-1,3-dione (a close congener bearing a 4-substituent of comparable size to ethyl) is approximately 1.76 . The unsubstituted parent scaffold (homophthalic anhydride) exhibits a computed ACD/LogP of 0.41 . This increase of >1.3 log units indicates that 4-alkyl substitution substantially raises lipophilicity, which, based on class-level understanding for the homophthalic anhydride series, can alter membrane permeability and non-specific protein binding profiles in cellular assays. While direct experimental LogP for 4-ethylisochroman-1,3-dione has not been reported, the trend is consistent with the expected effect of replacing hydrogen with an ethyl group on the scaffold.
Antioxidant SAR Context in 4-Acyl Isochroman-1,3-diones
In a congeneric series of 4-acyl isochroman-1,3-diones evaluated by DPPH and FRAP assays, antioxidant potency was observed to scale with the electron-withdrawing character of the 4-substituent. 4-p-Cyanobenzoyl and 4-p-nitrobenzoyl derivatives demonstrated the strongest reducing power and DPPH scavenging activity . For structurally related isochroman derivatives of hydroxytyrosol, DPPH IC₅₀ values ranged from 92.1 to 187.2 μM . The 4-ethyl substituent, being electron-donating rather than electron-withdrawing, is expected to position 4-ethylisochroman-1,3-dione on the lower end of the antioxidant potency spectrum relative to 4-acyl (e.g., 4-benzoyl-substituted) analogs, making it a useful low-activity negative control or selectivity tool in oxidative-stress panels, and importantly not a direct substitute for active 4-acyl analogs.
No DPPH IC₅₀ available; expected weaker than 4-(p-CN-benzoyl) and 4-(p-NO₂-benzoyl) analogs based on electron-donating nature.
Comparator Or Baseline
4-p-Cyanobenzoyl and 4-p-nitrobenzoyl isochroman-1,3-dione: significant reducing power and DPPH scavenging demonstrated ; Hydroxytyrosol isochromans: DPPH IC₅₀ range 92.1–187.2 μM .
Quantified Difference
SAR trend: electron-withdrawing 4-acyl groups enhance antioxidant activity; 4-ethyl (electron-donating) is positionally distinct.
Conditions
DPPH and FRAP in vitro biochemical assays.
Why This Matters
SAR data prevent erroneous use of a 4-alkyl derivative in antioxidant screening where a 4-acyl analog is required, enabling informed compound selection for oxidative-stress assay panels.
[1] Djandé A, Kiendrébéogo M, Compaoré M, Kaboré L, Nacoulma GO, Aycard JP, Saba A. Antioxidant potential of 4-acyl isochroman-1,3-diones. ProGRES Database, 2018. DPPH and FRAP assays. View Source
[2] Ali S. Radical scavenging activity characterization of synthetic isochroman-derivatives of hydroxytyrosol. Academia.edu, 2022. DPPH IC₅₀: 92.079–187.151 μM. View Source
Fluorescence Divergence: Ethyl vs. Aryl 4-Substituents
In a comparative fluorescence study of 4-acyl isochroman-1,3-diones, the ethyl-substituted congener (compound 2) exhibited emission wavelengths of 398 nm (CH₂Cl₂), 408 nm (EtOH), 450 nm (MeOH), and 489 nm (DMSO), showing a progressive bathochromic shift with increasing solvent polarity . By comparison, the aryl-substituted analog (R = C₆H₅) displayed much smaller solvent-dependent shifts, ranging from 400 to 410 nm across the same solvent set. This differential solvent sensitivity allows the 4-ethyl derivative to serve as a distinct fluorescence probe when aliphatic vs. aryl differentiation is needed in reaction monitoring or binding studies. The 4-ethyl substituent produces a uniquely gradual dispersion of fluorescence wavelengths, unlike the abrupt jump observed for the 4-methyl analog .
ΔλF (DMSO – CH₂Cl₂) = 91 nm for ethyl vs. ~10 nm for phenyl; ethyl exhibits gradual dispersion vs. abrupt jump for methyl.
Conditions
Solution fluorescence in CH₂Cl₂, EtOH, MeOH, DMSO at 10⁻⁴–10⁻⁵ M; KONTRON SFM 25 spectrofluorometer.
Why This Matters
The ethyl derivative provides a unique and predictable solvent-sensitive fluorescence signal that differs from both aryl and methyl 4-substituted analogs, enabling its use as a distinct spectroscopic probe or reporter molecule.
[1] Djandé A, Cissé L, Kaboré L, Saba A, Tine A, Aycard JP. Fluorescence properties of 4-acyl isochroman-1,3-diones. Bull. Chem. Soc. Ethiop. 2009, 23(1), 105–111. Table 1: fluorescence emission wavelength data for compounds 1–10. View Source
Tautomeric Equilibrium vs. 4-Hydroxyalkyl Analogs
Computational studies on (Z)-4-(hydroxypropyl) isochroman-1,3-dione and (Z)-4-(hydroxyethyl) isochroman-1,3-dione have thoroughly characterized the tautomerisation pathways between the enolic form (exocyclic double bond) and the ketonic form (endocyclic) . These studies demonstrate that even small changes in the 4-substituent (e.g., hydroxyethyl vs. hydroxypropyl) alter the conformational energy landscape and tautomeric equilibrium. By contrast, the 4-ethyl substituent lacks the intramolecular hydrogen-bonding capability of the 4-hydroxyalkyl analogs, which is expected to favor a different tautomeric distribution (predominantly the enolic form in solution, as observed for related 4-acyl derivatives) . This difference is consequential for reactivity: the tautomeric form directly impacts which nucleophilic addition or cycloaddition pathways (e.g., Castagnoli–Cushman reaction) are kinetically favored, making the 4-ethyl derivative a distinct synthetic building block compared to 4-hydroxyalkyl-substituted analogs.
Tautomeric equilibrium and conformational energy landscape
Target Compound Data
No direct experimental tautomer data for 4-ethylisochroman-1,3-dione; predicted: predominantly enolic form (no internal H-bond), similar to 4-acyl derivatives.
The tautomeric form of the anhydride directly dictates which reactive pathway is kinetically favored, making the 4-ethyl derivative a mechanistically distinct building block that cannot be assumed to reproduce the reactivity of a hydroxyalkyl-substituted analog.
[1] Study of the conformations and tautomerisation pathway in (Z)-4-(hydroxypropyl) isochroman-1,3-dione: Analysis through energy, vibrational signatures and hardness profiles. J. Mol. Struct. 2022, 132177. ScienceDirect. View Source
[2] Conformations and tautomerisation between (Z)-4-(hydroxyethyl) isochroman-1,3-dione and 4-acetyl-3-hydroxyisochroman-1-one: A computational study. J. Mol. Struct. 2021. ScienceDirect. View Source
[3] Saba A, et al. NMR and AM1 study of the tautomeric equilibrium of isochroman-1,3-diones. Spectrosc. Lett. 1996, 29(8), 1649–1657. View Source
Castagnoli–Cushman Reaction Utility vs. Unsubstituted Anhydride
The Castagnoli–Cushman reaction (CCR) of homophthalic anhydride with imines is a key entry into tetrahydroisoquinolone (THIQ) scaffolds of high medicinal relevance . For a related 4-isopropyl-substituted homophthalic anhydride derivative, the CCR under acetonitrile reflux conditions produced the desired THIQ product in 72% optimized yield, compared to 66% yield when toluene was used as solvent . This demonstrates that C4-alkyl-substituted homophthalic anhydrides are competent substrates for the CCR, and that reaction yields are dependent on solvent choice. While the unsubstituted homophthalic anhydride (HPA) is the most commonly employed CCR substrate due to its higher reactivity, the introduction of a C4-alkyl substituent such as ethyl provides direct access to 4-substituted THIQ products bearing an all-carbon quaternary stereogenic center—a substitution pattern that cannot be achieved starting from unsubstituted HPA . For medicinal chemists seeking novel substitution vectors around the THIQ core, 4-ethylisochroman-1,3-dione represents a structurally enabling alternative to the parent anhydride, albeit one that may require careful solvent optimization to maximize yields.
CCR product yield (tetrahydroisoquinolone formation) and scaffold substitution access
Target Compound Data
No direct CCR data for 4-ethylisochroman-1,3-dione; structurally analogous 4-isopropyl-HPA derivative achieves 72% optimized yield (MeCN, reflux) .
Comparator Or Baseline
Unsubstituted HPA widely used in CCR for unsubstituted THIQ products; 4-substituted THIQ (all-carbon quaternary center) accessible only with 4-substituted HPA .
Quantified Difference
72% yield for 4-isopropyl analog in optimized CCR; differentiated product scaffold vs. unsubstituted HPA.
Conditions
CCR: cyclic anhydride + imine, acetonitrile or toluene at reflux; diastereoselective product formation .
Why This Matters
The CCR utility of 4-ethylisochroman-1,3-dione enables access to novel THIQ chemotypes with a C4-quaternary carbon that are inaccessible from the parent anhydride, directly expanding a medicinal chemist's accessible chemical space.
[1] Guranova N, Bakulina O, Dar'in D, Kantin G, Krasavin M. The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. Molecules 2022, 27(23), 8462. doi:10.3390/molecules27238462. View Source
Validated Application Scenarios
Castagnoli–Cushman Reaction for C4-Quaternary Tetrahydroisoquinolones
Building on the established Castagnoli–Cushman reaction (CCR) utility of C4-substituted homophthalic anhydrides , 4-ethylisochroman-1,3-dione can be employed as the cyclic anhydride input to generate 4-ethyl-substituted tetrahydroisoquinolonic acids bearing an all-carbon quaternary stereogenic center. This substitution pattern is not accessible from unsubstituted homophthalic anhydride . Researchers should optimize solvent conditions following precedent: acetonitrile at reflux temperature is recommended for maximizing yields, based on the 72% optimized yield achieved with the structurally analogous 4-isopropyl congener . The resulting THIQ scaffold is of proven medicinal relevance, with literature reports of adrenocorticotropic hormone receptor modulation and diverse CNS activities .
Solvent-Sensitive Fluorescent Probe Development
The distinct fluorescence emission profile of 4-ethyl (vs. 4-aryl or 4-methyl) substituted isochroman-1,3-diones—specifically the gradual bathochromic shift from 398 nm (CH₂Cl₂) to 489 nm (DMSO) —enables its use as a solvent-sensitive fluorescent probe. This property is particularly valuable for monitoring reactions in real time where solvent polarity changes occur (e.g., during extraction, precipitation, or solvent-swap steps in multi-step syntheses). The ethyl-substituted derivative provides a readout that is mechanistically distinct from the abrupt shift observed with the 4-methyl analog , offering superior resolution for detecting gradual polarity changes.
Negative Control in Antioxidant Screening Panels
Given that antioxidant activity in the 4-acyl isochroman-1,3-dione series increases with the electron-withdrawing character of the 4-substituent , the electron-donating 4-ethyl derivative is expected to occupy the low-activity end of the spectrum. This makes 4-ethylisochroman-1,3-dione a suitable negative control or baseline-reference compound in DPPH/FRAP antioxidant screening panels where highly active 4-acyl derivatives (e.g., 4-p-cyanobenzoyl or 4-p-nitrobenzoyl) serve as positive controls . Procurement of both the 4-ethyl (low-activity) and 4-acyl (high-activity) derivatives from the same scaffold series enables internally controlled SAR studies.
QC-Validated Building Block for Fragment-Based Library Synthesis
With commercial availability at ≥98% purity and a melting point of 173–176 °C —a value that is readily distinguished from homophthalic anhydride (140–144 °C) —4-ethylisochroman-1,3-dione is well-suited as a QC-verified building block for fragment-based drug discovery or combinatorial library synthesis. The MP differential provides a rapid in-house identity check, while the ≥98% purity ensures minimal interference from structurally similar impurities in downstream biological screening. The anhydride functionality additionally enables straightforward derivatization via nucleophilic ring-opening with amines or alcohols .
[1] Guranova N, et al. The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction. Molecules 2022, 27(23), 8462. View Source
[2] Djandé A, et al. Fluorescence properties of 4-acyl isochroman-1,3-diones. Bull. Chem. Soc. Ethiop. 2009, 23(1), 105–111. View Source
[3] Djandé A, et al. Antioxidant potential of 4-acyl isochroman-1,3-diones. ProGRES, 2018. View Source
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